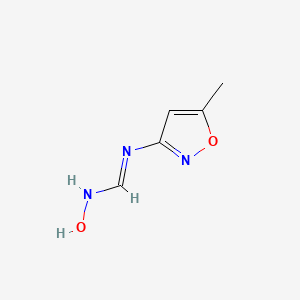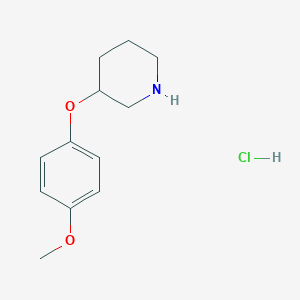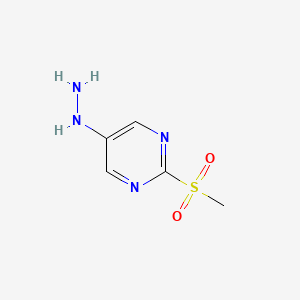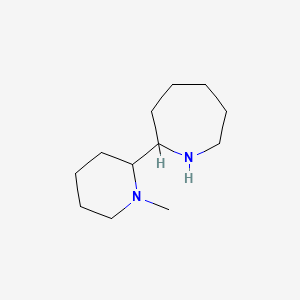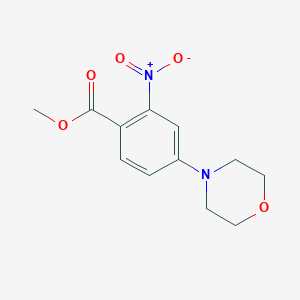
Methyl 4-morpholino-2-nitrobenzoate
Overview
Description
Methyl 4-morpholino-2-nitrobenzoate is an organic compound with the molecular formula C12H14N2O5. It is characterized by the presence of a morpholine ring attached to a nitrobenzoate moiety. This compound is often used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
It’s worth noting that nitro compounds, such as methyl 4-morpholino-2-nitrobenzoate, are a significant class of nitrogen derivatives . They have been used in various chemical reactions, including the Suzuki–Miyaura coupling , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
Nitro compounds generally interact with their targets through the nitro group, −no2 . This group is a hybrid of two equivalent resonance structures, which gives nitro compounds their unique reactivity .
Biochemical Pathways
Nitro compounds are known to participate in various chemical reactions, including the suzuki–miyaura coupling , which could potentially affect various biochemical pathways.
Result of Action
Nitro compounds are known for their reactivity and have been used in various chemical reactions, potentially leading to a variety of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-morpholino-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 4-aminobenzoate to form methyl 4-nitrobenzoate. This intermediate is then reacted with morpholine under suitable conditions to yield the final product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent morpholine substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-morpholino-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols, solvents like dichloromethane, and catalysts like triethylamine.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Methyl 4-morpholino-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-morpholino-2-nitrobenzoic acid.
Scientific Research Applications
Methyl 4-morpholino-2-nitrobenzoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving nucleophilic substitution and reduction reactions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-morpholino-2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 4-morpholino-2-chlorobenzoate: Similar structure but with a chloro group instead of a nitro group.
Methyl 4-morpholino-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
Methyl 4-morpholino-2-nitrobenzoate is unique due to the presence of both a morpholine ring and a nitro group, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl 4-morpholin-4-yl-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-18-12(15)10-3-2-9(8-11(10)14(16)17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOYNIKQOOXEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCOCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


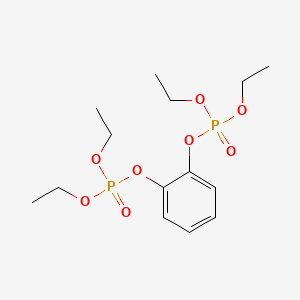

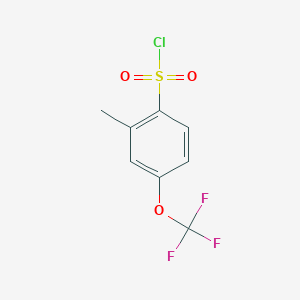
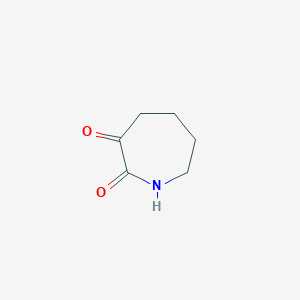
![4,6-Diiododibenzo[b,d]thiophene](/img/structure/B3041824.png)



